molecular formula C6H12O4S B12966460 4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide

4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide

Cat. No.: B12966460
M. Wt: 180.22 g/mol
InChI Key: QKQPNAREGDVVLJ-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide is an organic compound with the molecular formula C6H12O2S It is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide typically involves the reaction of 1,3-propanediol with sulfur dioxide and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of microreactors can also enhance the safety and scalability of the production process. Industrial production methods focus on maintaining high purity and minimizing by-products through precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide involves its interaction with molecular targets through its sulfur and oxygen atoms These interactions can lead to the formation of reactive intermediates, which can further react with other molecules

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,3,2-dioxathiolane 2,2-dioxide: Similar structure but with one less methyl group.

    1,3,2-Dioxathiolane 2,2-dioxide: Lacks the additional methyl groups present in 4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide.

    2,4,6-Trimethyl-1,3,5-dioxathiane: Different ring structure with similar methyl substitutions.

Uniqueness

This compound is unique due to its specific ring structure and the presence of three methyl groups, which influence its chemical reactivity and potential applications. The combination of sulfur and oxygen atoms in the ring also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

4,4,6-trimethyl-1,3,2-dioxathiane 2,2-dioxide

InChI

InChI=1S/C6H12O4S/c1-5-4-6(2,3)10-11(7,8)9-5/h5H,4H2,1-3H3

InChI Key

QKQPNAREGDVVLJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OS(=O)(=O)O1)(C)C

Origin of Product

United States

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